molecular formula C17H12N4 B11665643 Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine

Cat. No.: B11665643
M. Wt: 272.30 g/mol
InChI Key: WXKBXFUOPLYHAO-KEBDBYFISA-N
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Description

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine is a chemical compound with the molecular formula C₁₇H₁₂N₄ It is a derivative of anthracene and triazole, which are both significant in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine can be synthesized through a reaction involving anthracene-9-carbaldehyde and 4-amino-1,2,4-triazole. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and recrystallized from a suitable solvent to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthracene-9-carboxylic acid derivatives.

    Reduction: Formation of anthracene-9-methyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the anthracene moiety can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
  • Anthracen-9-ylmethylene-(4-methoxyphenyl)amine

Comparison

Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives. The triazole ring enhances its ability to form coordination complexes and interact with biological targets, making it more versatile in scientific research applications .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C17H12N4/c1-3-7-15-13(5-1)9-14-6-2-4-8-16(14)17(15)10-20-21-11-18-19-12-21/h1-12H/b20-10+

InChI Key

WXKBXFUOPLYHAO-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C=NN=C4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C=NN=C4

Origin of Product

United States

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